2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
Description
The compound 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a structurally complex imidazole derivative featuring:
- A central 1H-imidazole core substituted at position 1 with a 3-(trifluoromethyl)phenyl group and at position 5 with a 3,4-dichlorophenyl moiety.
- A thioether linkage (-S-) at position 2 of the imidazole ring, connected to an N-isopropylacetamide side chain.
The thioacetamide group enhances metabolic stability compared to oxygen-based analogs, while the isopropyl substituent may influence solubility and pharmacokinetics .
Properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2F3N3OS/c1-12(2)28-19(30)11-31-20-27-10-18(13-6-7-16(22)17(23)8-13)29(20)15-5-3-4-14(9-15)21(24,25)26/h3-10,12H,11H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLKDJFALZJYSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound based on diverse research findings.
Chemical Structure and Synthesis
The compound features an imidazole ring substituted with dichlorophenyl and trifluoromethyl groups, linked via a thioether to an isopropylacetamide moiety. The synthesis typically involves the following steps:
- Formation of Imidazole Derivative : The initial step includes the synthesis of the imidazole core using appropriate starting materials such as 3,4-dichlorobenzaldehyde and trifluoromethylphenyl derivatives.
- Thioether Formation : This involves reacting the imidazole derivative with a thiol compound to introduce the thioether linkage.
- Acetamide Coupling : Finally, the isopropylacetamide group is introduced through acylation reactions.
Anticonvulsant Activity
Research indicates that compounds similar to 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide exhibit anticonvulsant properties. A study demonstrated that related imidazole derivatives showed significant protection against maximal electroshock (MES) seizures in animal models at doses ranging from 100 mg/kg to 300 mg/kg, indicating a strong correlation between structural modifications and anticonvulsant efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- GABAergic Modulation : Similar compounds have been shown to enhance GABA receptor activity, leading to increased inhibitory neurotransmission.
- Voltage-Gated Ion Channel Interaction : The imidazole ring may interact with voltage-gated sodium channels, stabilizing their inactive state and reducing neuronal excitability.
Case Studies
- Study on Anticonvulsant Efficacy : In a comparative study, various derivatives were tested for their anticonvulsant activity in mice. The results indicated that modifications at the 3-position of the anilide significantly influenced the anticonvulsant properties. Compounds with trifluoromethyl substitutions demonstrated higher efficacy compared to their non-substituted counterparts .
- Neurotoxicity Assessment : Neurotoxicity was evaluated using the rotarod test, where compounds exhibiting high anticonvulsant activity were also assessed for motor impairment. Notably, some derivatives showed protective effects without significant neurotoxic side effects .
Data Tables
| Compound Name | Structure | Anticonvulsant Activity (mg/kg) | Neurotoxicity |
|---|---|---|---|
| Compound A | Structure A | 100 (0.5h), 300 (4h) | No |
| Compound B | Structure B | 100 (0.5h), 100 (4h) | Yes |
| Compound C | Structure C | 300 (0.5h), 100 (4h) | No |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound belongs to a class of 1H-imidazole-2-thioacetamide derivatives , which are frequently explored for their pharmacological properties. Below is a comparison with key analogs:
Key Structural and Functional Differences
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to the methoxy group in Compound 9 . 3,4-Dichlorophenyl (target) vs.
Amide Side Chain Variations :
Core Heterocycle Modifications :
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
